2-methyl-6-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one
CAS No.: 2034349-54-5
Cat. No.: VC7154124
Molecular Formula: C15H15F3N6O2
Molecular Weight: 368.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034349-54-5 |
|---|---|
| Molecular Formula | C15H15F3N6O2 |
| Molecular Weight | 368.32 |
| IUPAC Name | 2-methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl]pyridazin-3-one |
| Standard InChI | InChI=1S/C15H15F3N6O2/c1-22-13(25)3-2-10(21-22)14(26)24-6-4-23(5-7-24)12-8-11(15(16,17)18)19-9-20-12/h2-3,8-9H,4-7H2,1H3 |
| Standard InChI Key | ICZBKKOLUOEXNR-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Introduction
The compound 2-methyl-6-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one is a pyridazinone derivative featuring a trifluoromethyl-pyrimidine moiety and a piperazine group. Such compounds are of significant interest in medicinal chemistry due to their potential as bioactive agents, particularly in antiviral, anticancer, and anti-inflammatory drug development.
This article provides an in-depth review of the chemical structure, synthesis, properties, and potential applications of this compound.
Synthesis
The synthesis of this compound likely involves a multi-step process combining pyridazinone derivatives with substituted piperazines and trifluoromethyl-pyrimidine intermediates. While specific details for this compound are not directly available, similar compounds are synthesized via:
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Preparation of Pyridazinone Core:
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Starting with hydrazine derivatives reacting with diketones or carboxylic acid derivatives under controlled conditions.
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Introduction of Piperazine Moiety:
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Coupling reactions using reagents like carbodiimides (e.g., DCC) or acid chlorides.
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Attachment of Trifluoromethyl-Pyrimidine:
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Nucleophilic substitution or palladium-catalyzed coupling reactions to introduce the pyrimidine ring.
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Final Purification:
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Column chromatography or recrystallization to achieve high purity.
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Biological Relevance
Compounds containing pyridazinone and trifluoromethyl-pyrimidine scaffolds have demonstrated diverse biological activities:
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Antiviral Activity:
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Anti-inflammatory Potential:
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Anticancer Applications:
Potential Applications
The unique structural features of this compound suggest potential applications in:
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Drug Discovery:
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As a lead compound for designing kinase inhibitors or enzyme modulators.
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Agrochemicals:
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Pharmaceutical Development:
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The combination of pyridazinone and trifluoromethyl-pyrimidine scaffolds makes it suitable for further exploration in therapeutic areas such as neurodegenerative diseases.
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Research Gaps and Future Directions
Despite its promising structure, detailed pharmacological studies on this specific compound are lacking. Future research should focus on:
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Structure-Activity Relationship (SAR) Studies:
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To optimize biological activity by modifying substituents on the pyridazinone or piperazine rings.
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Toxicological Profiling:
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Comprehensive in vitro and in vivo studies to ensure safety for pharmaceutical applications.
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Computational Modeling:
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Molecular docking and dynamics simulations to predict binding affinities with biological targets.
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